molecular formula C11H7N3OS B7806037 N-(3-cyanothiophen-2-yl)picolinamide

N-(3-cyanothiophen-2-yl)picolinamide

Cat. No. B7806037
M. Wt: 229.26 g/mol
InChI Key: XNEHUAKGYXQSBF-UHFFFAOYSA-N
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Description

“N-(3-cyanothiophen-2-yl)picolinamide” is a compound with the molecular formula C11H7N3OS . It is also known by other names such as WAY-643895 and Casein kinase 1|A-IN-1 .


Synthesis Analysis

This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The crystal packing of this compound is stabilized by C–H···N and N–H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G (d,p) basis set in the gas phase .


Chemical Reactions Analysis

The synthesis of “N-(3-cyanothiophen-2-yl)picolinamide” involves a two-step reaction. The acid chloride intermediate was formed in the first step, activation, and then the key intermediates reacted with the heterocyclamine in the second step .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s topological polar surface area is 94 Ų .

Mechanism of Action

While the specific mechanism of action for “N-(3-cyanothiophen-2-yl)picolinamide” is not mentioned in the retrieved papers, picolinamide and benzamide chemotypes with antifungal properties have been found to target Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c12-7-8-4-6-16-11(8)14-10(15)9-3-1-2-5-13-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEHUAKGYXQSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)picolinamide

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